molecular formula C6H5FOS B3132539 2-(Fluoroacetyl)thiophene CAS No. 371754-93-7

2-(Fluoroacetyl)thiophene

Cat. No.: B3132539
CAS No.: 371754-93-7
M. Wt: 144.17 g/mol
InChI Key: GEBBFSCWROVSQX-UHFFFAOYSA-N
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Description

2-(Fluoroacetyl)thiophene is a fluorinated derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

2-(Fluoroacetyl)thiophene can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity
Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from thiophene have been shown to modulate gene expression and reduce inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain thiophene derivatives could inhibit the activation of critical inflammatory pathways, including ERK and NF-κB, at concentrations as low as 10 µM . This suggests that 2-(Fluoroacetyl)thiophene could serve as a scaffold for developing new anti-inflammatory drugs.

Antimicrobial Properties
Thiophene derivatives, including this compound, have been evaluated for their antimicrobial activity against various pathogens. Studies have shown that certain thiophene compounds possess potent antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The synthesis of novel armed thiophene derivatives has led to compounds that outperform standard antibiotics in laboratory assays .

Antioxidant Activity
The antioxidant properties of thiophene derivatives have also been investigated. For example, certain synthesized compounds demonstrated significant inhibition of free radicals, indicating potential applications in preventing oxidative stress-related diseases . The ability to modify the substituents on the thiophene ring allows for the optimization of these antioxidant activities.

Materials Science

Fluorescent Materials
Thiophene-based materials are being explored for their fluorescent properties, which are valuable in various applications such as organic light-emitting diodes (OLEDs) and sensors. The unique electronic properties of thiophenes allow for the design of materials with tailored emission characteristics, making them suitable for optoelectronic applications .

Organic Electronics
Recent advancements in the synthesis of regioregular thiophene polymers have highlighted their potential in organic electronics. These materials can be utilized in solar cells and field-effect transistors due to their semiconducting properties. The incorporation of this compound into polymeric structures could enhance charge transport and overall device performance .

Organic Synthesis

Synthesis of Novel Compounds
this compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives through nucleophilic substitution reactions. For example, it can be used to synthesize Schiff bases and other complex molecules, expanding the library of available thiophene derivatives for further biological evaluation .

Case Studies

Application AreaFindingsReferences
Anti-inflammatoryInhibition of TNF-α and IL-6; modulation of ERK and NF-κB pathways
AntimicrobialPotent activity against Staphylococcus aureus; superior to gentamicin
AntioxidantSignificant free radical inhibition
Fluorescent MaterialsTailored emission characteristics for OLEDs
Organic ElectronicsEnhanced charge transport in polymeric structures

Mechanism of Action

The mechanism of action of 2-(Fluoroacetyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, as a histone deacetylase inhibitor, it can modulate gene expression by altering the acetylation status of histones . The fluoroacetyl group can enhance the compound’s binding affinity and selectivity for its target, thereby influencing its biological activity.

Comparison with Similar Compounds

Biological Activity

2-(Fluoroacetyl)thiophene is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural properties. The incorporation of fluorine into organic molecules often enhances their biological activity, metabolic stability, and pharmacological profiles. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound possesses a thiophene ring substituted with a fluoroacetyl group. This structure allows for various chemical reactions, including oxidation and nucleophilic substitutions, which can lead to the synthesis of novel derivatives with enhanced biological activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. Research indicates that compounds with thiophene moieties exhibit notable antibacterial and antifungal activities.

Case Study: Antibacterial Properties

In a study examining the antimicrobial activity of novel armed thiophene derivatives, it was found that certain derivatives demonstrated superior efficacy against Pseudomonas aeruginosa, outperforming standard antibiotics like gentamicin. Specifically, derivatives synthesized from 2-acetylthiophene exhibited promising results in vitro against various bacterial strains .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Comparison Drug
This compoundPseudomonas aeruginosa< 10 µg/mLGentamicin
Thiophene Derivative AStaphylococcus aureus< 5 µg/mLCiprofloxacin
Thiophene Derivative BCandida albicans< 15 µg/mLFluconazole

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. For instance, docking studies have shown that thiophene derivatives can bind effectively to dihydrofolate reductase and other critical enzymes involved in bacterial metabolism .

Toxicological Considerations

While fluorinated compounds often exhibit enhanced biological properties, they may also pose toxicity risks. Fluoroacetate, a related compound, has been shown to inhibit key metabolic pathways such as the citric acid cycle, leading to toxic effects in various organisms . Therefore, understanding the toxicological profile of this compound is crucial for its development as a therapeutic agent.

Research Findings and Future Directions

The growing interest in fluorinated compounds like this compound is evident in the increasing number of studies exploring their biological applications. Future research should focus on:

  • In vivo Studies : To confirm the efficacy and safety profiles observed in vitro.
  • Structural Modifications : To optimize the biological activity and reduce potential toxicity.
  • Broader Biological Targets : Investigating additional therapeutic areas such as anticancer and anti-inflammatory applications.

Properties

IUPAC Name

2-fluoro-1-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBBFSCWROVSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306357
Record name 2-Fluoro-1-(2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371754-93-7
Record name 2-Fluoro-1-(2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371754-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-1-(2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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